Cloruro de gadolinio

Descripción general

Descripción

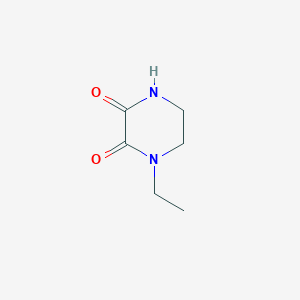

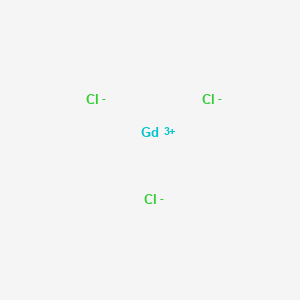

El cloruro de gadolinio, también conocido como trithis compound, es un compuesto químico con la fórmula GdCl₃. Es un sólido incoloro, higroscópico y soluble en agua que se encuentra comúnmente en su forma hexahidratada, GdCl₃·6H₂O. El this compound es de particular interés debido a sus propiedades magnéticas únicas, que lo hacen útil en diversas aplicaciones científicas e industriales .

Aplicaciones Científicas De Investigación

El cloruro de gadolinio tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de otros compuestos de gadolinio.

Biología: Se emplea en varios ensayos bioquímicos y estudios.

Medicina: Ampliamente utilizado como agente de contraste en imágenes de resonancia magnética (IRM) debido a sus propiedades paramagnéticas.

Industria: Se utiliza en la producción de imanes de alto rendimiento, superconductores y fósforos para tubos de televisión en color y luces LED .

Mecanismo De Acción

El mecanismo principal por el cual el cloruro de gadolinio ejerce sus efectos es a través de sus propiedades paramagnéticas. En la IRM, los iones de gadolinio mejoran el contraste de las imágenes al alterar los tiempos de relajación de los protones en las moléculas de agua dentro del cuerpo. Esto se logra mediante la interacción de los electrones desapareados en los iones de gadolinio con el campo magnético, mejorando así la visibilidad de las estructuras internas .

Compuestos Similares:

- Cloruro de europio (EuCl₃)

- Cloruro de terbio (TbCl₃)

- Cloruro de disprosio (DyCl₃)

Comparación: El this compound es único entre estos compuestos debido a su alta susceptibilidad magnética y la cantidad máxima de electrones desapareados. Esto lo hace particularmente eficaz como agente de contraste en la IRM. Si bien el europio y el terbio cloruro también exhiben propiedades paramagnéticas, no coinciden con la fuerza magnética y la estabilidad del this compound. El cloruro de disprosio, por otro lado, tiene una mayor susceptibilidad magnética pero se utiliza con menos frecuencia en aplicaciones médicas debido a su mayor toxicidad .

Análisis Bioquímico

Biochemical Properties

Gadolinium chloride is widely used experimentally as an inhibitor of stretch-activated ion channels and physiological responses of tissues to mechanical stimulation . It has some biophysical properties that are similar to those of calcium . Gadolinium chloride is a special activator of the calcium-sensing receptor (CaSR) .

Cellular Effects

Exposure of cells to gadolinium chloride has been found to cause elevation of endoplasmic reticulum stress biomarkers, rapid accumulation of intracellular reactive oxygen species (ROS), increased levels of cellular calcium, and both time- and dose-dependent cell death . Gadolinium chloride has been reported to attenuate liver injury caused by a variety of toxicants .

Molecular Mechanism

Gadolinium chloride provides a source of the Gd3+ ion which is described to be a mechanosensitive Ca2+ channel blocker . The Gd3+ species has an f7 electronic configuration with seven unpaired electrons, resulting in a highly paramagnetic behavior . This results in a brighter signal on T1-weighted images in magnetic resonance imaging (MRI) .

Temporal Effects in Laboratory Settings

Gadolinium chloride has been shown to cause both time- and dose-dependent cell death . The stability of these agents is not only important with regard to the release of Gd3+ but also for the risk of transmetalation and endogenous metal sequestration .

Dosage Effects in Animal Models

In a large-animal model, gadolinium tissue concentrations in various organs were observed 10 weeks after one injection of gadolinium-based contrast agents . The concentrations were increased in a dose-dependent manner .

Metabolic Pathways

Gadolinium chloride is involved in the regulation of calcium homeostasis . It has been reported to attenuate liver injury by inhibiting the function of the mononuclear phagocytic system .

Transport and Distribution

Gadolinium is known to be retained in tissues long after exposure . Approximately 90% of administered gadolinium-based contrast agent is excreted in the urine within 24 hours in patients with normal renal function .

Subcellular Localization

The subcellular localization of gadolinium chloride is not well studied. It is known that gadolinium is retained in tissues long after exposure

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El cloruro de gadolinio se prepara típicamente mediante la ruta del “cloruro de amonio”, que implica la síntesis inicial del pentaclorogadolinato de amonio. Este material se puede preparar a partir de óxido de gadolinio a temperaturas de reacción de 230 °C: [ \text{10 NH}4\text{Cl} + \text{Gd}_2\text{O}_3 \rightarrow 2 (\text{NH}_4)_2[\text{GdCl}_5] + 6 \text{NH}_3 + 3 \text{H}_2\text{O} ] El pentacloruro se descompone luego a 300 °C: [ (\text{NH}_4)_2[\text{GdCl}_5] \rightarrow \text{GdCl}_3 + 2 \text{NH}_4\text{Cl} ] Alternativamente, el this compound se puede sintetizar haciendo reaccionar gadolinio sólido con ácido clorhídrico a 600 °C: [ \text{Gd} + 3 \text{HCl} \rightarrow \text{GdCl}_3 + \frac{3}{2} \text{H}_2 ]

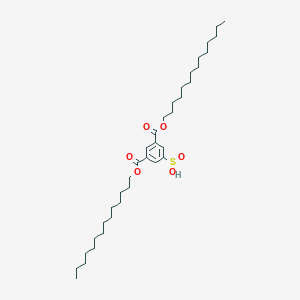

Métodos de Producción Industrial: La ruta del cloruro de amonio es más popular y rentable en comparación con otros métodos. La forma hexahidratada del this compound se prepara disolviendo óxido de gadolinio o this compound en ácido clorhídrico concentrado, seguido de evaporación {_svg_2}.

Análisis De Reacciones Químicas

Tipos de Reacciones: El cloruro de gadolinio experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar óxido de gadolinio.

Reducción: Se puede reducir utilizando calcio en reacciones metalotérmicas.

Sustitución: El this compound puede participar en reacciones de sustitución con otros haluros.

Reactivos y Condiciones Comunes:

Oxidación: Típicamente implica calentar en presencia de oxígeno.

Reducción: Implica el uso de calcio a altas temperaturas.

Sustitución: Reacciones con otros haluros como bromuros o fluoruros.

Principales Productos:

Oxidación: Óxido de gadolinio (Gd₂O₃)

Reducción: Gadolinio metálico

Sustitución: Bromuro de gadolinio (GdBr₃), fluoruro de gadolinio (GdF₃).

Comparación Con Compuestos Similares

- Europium chloride (EuCl₃)

- Terbium chloride (TbCl₃)

- Dysprosium chloride (DyCl₃)

Comparison: Gadolinium chloride is unique among these compounds due to its high magnetic susceptibility and the maximum number of unpaired electrons. This makes it particularly effective as a contrast agent in MRI. While europium and terbium chlorides also exhibit paramagnetic properties, they do not match the magnetic strength and stability of gadolinium chloride. Dysprosium chloride, on the other hand, has a higher magnetic susceptibility but is less commonly used in medical applications due to its higher toxicity .

Propiedades

IUPAC Name |

trichlorogadolinium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Gd/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEANOSLIBWSCIT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Gd](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3Gd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; Soluble in water; [Merck Index] | |

| Record name | Gadolinium(III) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2109 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10138-52-0 | |

| Record name | Gadolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gadolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GADOLINIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gadolinium chloride (GdCl3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gadolinium trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)

![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)

![3-[[(2-Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)

![Tert-butyl 2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-YL]acetate](/img/structure/B121590.png)

![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)